4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tert-butylthio group, a piperidinyl group, and a benzonitrile group. The tert-butylthio group is known for its unique reactivity pattern and is used in various chemical transformations . The piperidinyl group is a common motif in many pharmaceuticals and natural products, indicating potential biological activity. The benzonitrile group is an aromatic nitrile, which is often used as a precursor to carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the bulky tert-butylthio group, and the aromatic benzonitrile group. These groups could influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the tert-butylthio group could make the compound relatively non-polar and lipophilic .科学的研究の応用
Asymmetric Synthesis : An efficient and practical asymmetric synthesis method was developed for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. This synthesis process has been found applicable for large-scale operations (Jona et al., 2009).
CGRP Receptor Inhibitor Synthesis : In the context of developing calcitonin gene-related peptide (CGRP) receptor antagonists, convergent and stereoselective synthesis methods have been established for related compounds. These methods are economical and have been demonstrated on a multikilogram scale (Cann et al., 2012).
Inhibitor Development for ACC1/2 : Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2). These compounds, including variants with fluorine-substituted tert-butoxycarbonyl groups, have shown potent inhibitory activities in enzyme assays and cell-based assays, suggesting their potential in therapeutic applications (Chonan et al., 2011).
Synthesis of Pharmaceutical Intermediates : Efficient synthesis methods have been developed for compounds like methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, which is a key intermediate in the synthesis of new generation narcotic analgesics and fentanyl analogues (Kiricojevic et al., 2002).
Synthesis and Structure Analysis : The synthesis and structure of related compounds, like 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, have been studied. This includes the determination of structure using X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).
CCR5 Receptor Antagonists for HIV-1 : Structure-activity relationship studies have been conducted for non-spiro piperidines, leading to the discovery of potent CCR5 antagonists, which are crucial in the context of HIV-1 treatment (Finke et al., 2001).
作用機序
特性
IUPAC Name |
4-[3-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c1-20(2,3)24-15-18-6-4-5-13-22(18)19(23)12-11-16-7-9-17(14-21)10-8-16/h7-10,18H,4-6,11-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMRPQYDFRTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。